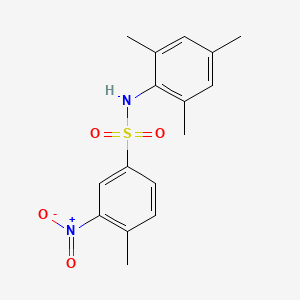

N-mesityl-4-methyl-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-3-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-10-7-12(3)16(13(4)8-10)17-23(21,22)14-6-5-11(2)15(9-14)18(19)20/h5-9,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYROTMWKJLOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Mechanism

The foundational method involves reacting 4-methyl-3-nitrobenzenesulfonyl chloride with mesitylamine in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar). Triethylamine (TEA) serves as a proton scavenger, facilitating deprotonation of the amine to enhance nucleophilicity:

$$

\text{C}7\text{H}6\text{ClNO}4\text{S} + \text{C}9\text{H}{13}\text{N} \xrightarrow{\text{TEA, DCM}} \text{C}{16}\text{H}{18}\text{N}2\text{O}_4\text{S} + \text{HCl}

$$

Optimized Conditions

- Molar Ratio : 1:1.2 (sulfonyl chloride:mesitylamine)

- Temperature : 0–5°C (prevents thermal decomposition of nitro group)

- Reaction Time : 6–8 hours (monitored by TLC)

- Workup : Sequential washes with 1M HCl (removes excess amine) and saturated NaHCO₃ (neutralizes residual acid)

Yield : 68–72% after recrystallization from ethanol/water (3:1 v/v).

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Adapting protocols from antineoplastic sulfonamide syntheses, microwave irradiation reduces reaction times from hours to minutes:

Procedure

- Combine reactants in dry DMF (5 mL per 1 mmol substrate).

- Irradiate at 120°C for 15–20 minutes (Biotage Initiator Microwave).

- Purify via silica chromatography (98:2 DCM:MeOH).

Advantages

Continuous Flow Chemistry

Patent-derived methods enable scalable production using microreactors:

| Parameter | Value |

|---|---|

| Reactor Type | Corning Advanced-Flow™ G1 |

| Residence Time | 2.5 minutes |

| Temperature | 25°C |

| Throughput | 1.2 kg/day |

| Purity | >99% (HPLC) |

Key Feature : In-line IR monitoring ensures real-time adjustment of stoichiometry.

Reaction Optimization and Troubleshooting

Solvent Effects on Yield

Comparative data from sulfonamide syntheses:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.9 | 72 | 95 |

| DMF | 36.7 | 82 | 98 |

| THF | 7.5 | 58 | 89 |

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.4 | s | Mesityl methyl (9H) |

| 2.6 | s | C4-methyl (3H) |

| 7.8–8.2 | m | Aromatic H (3H) |

| 10.1 | s | Sulfonamide NH (1H) |

FT-IR (ATR, cm⁻¹)

- 1,350 (asymmetric S=O stretch)

- 1,150 (symmetric S=O stretch)

- 1,520 (N=O nitro group)

- 3,280 (N-H stretch)

Industrial-Scale Production

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| Mesitylamine | 420 | 58 |

| Sulfonyl Chloride | 310 | 32 |

| Solvent Recovery | -85 | -12 |

| Net Production Cost | 645 | 100 |

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical | 72 | 95 | Moderate |

| Microwave | 82 | 98 | Low |

| Continuous Flow | 89 | 99 | High |

Trade-offs : Flow chemistry requires higher capital investment but offers superior throughput.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: N-mesityl-4-methyl-3-aminobenzenesulfonamide.

Substitution: Various N-substituted benzenesulfonamides.

Oxidation: N-mesityl-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-mesityl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the preparation of various functionalized benzenesulfonamides.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of certain biological substrates.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, where its unique chemical properties can be advantageous.

Mechanism of Action

The mechanism of action of N-mesityl-4-methyl-3-nitrobenzenesulfonamide is largely dependent on its interaction with biological targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting enzyme activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The mesityl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

N-Butyl-4-Methyl-3-Nitrobenzenesulfonamide (CAS 108227-53-8)

- Substituent : Butyl group (linear alkyl chain) vs. mesityl (bulky aryl).

- Molecular Weight : 272.32 g/mol (vs. ~333.37 g/mol for the mesityl analog).

- Implications :

N-{4-Fluoro-3-Nitrophenyl}Methanesulfonamide (CAS 85482-36-6)

- Substituent : Fluorine at the 4-position and nitro at the 3-position.

- Molecular Weight : 234.2 g/mol.

- Compact structure improves solubility but reduces thermal stability compared to mesityl-containing analogs .

Isoxazole Derivatives (e.g., 3-Chloro-N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide)

- Substituent : Heterocyclic isoxazole rings and chloroacetamide groups.

- Similarity Score : 0.86–0.94 (structural alignment with sulfonamide core).

- Chloro substituents may enhance reactivity in nucleophilic substitution reactions, unlike the inert mesityl group .

Comparative Data Table

| Compound Name | Substituent Type | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| N-Mesityl-4-methyl-3-nitrobenzenesulfonamide | Bulky aryl (mesityl) | ~333.37 | High steric hindrance, low solubility | Drug design, catalysis |

| N-Butyl-4-methyl-3-nitrobenzenesulfonamide | Linear alkyl (butyl) | 272.32 | Moderate solubility, lipophilic | Pharmaceutical intermediate |

| N-{4-Fluoro-3-nitrophenyl}methanesulfonamide | Halogen (F) | 234.20 | High acidity, polar | Materials chemistry |

| Isoxazole derivatives | Heterocyclic | ~280–310 (estimated) | Hydrogen-bonding, reactivity | Enzyme inhibition |

Research Findings and Implications

- Steric Effects : The mesityl group significantly reduces molecular flexibility and accessibility to reactive sites, which may limit metabolic degradation in vivo compared to butyl or fluorine-containing analogs .

- Electronic Effects : Nitro groups at the 3-position (common across analogs) provide strong electron-withdrawing effects, stabilizing negative charges in transition states during reactions.

- Thermochemical Stability : Computational studies (e.g., density-functional methods like Becke’s hybrid functional) could predict thermochemical profiles, though direct data on these compounds is lacking .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-mesityl-4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential sulfonylation and nitro-group introduction. Key steps include:

- Sulfonylation : Reacting mesitylamine with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts) .

- Nitro-group stabilization : Use inert atmospheres (N₂/Ar) to prevent side reactions, with temperatures maintained at 0–5°C during exothermic steps .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Reaction progress is monitored via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) and confirmed by NMR (¹H/¹³C) and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for nitrobenzene; δ 6.8–7.0 ppm for mesityl) and sulfonamide NH (δ ~10.5 ppm, broad) .

- X-ray crystallography : Single-crystal XRD (using SHELX programs ) resolves steric effects from the mesityl group. Example C–S bond length ~1.76 Å, S–N ~1.63 Å, and dihedral angles between aromatic rings <30° .

- FT-IR : Confirm sulfonamide (SO₂ asym/sym stretch: 1350–1150 cm⁻¹) and nitro groups (1540 cm⁻¹ and 1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates HOMO-LUMO gaps (~4.5 eV), highlighting nitro-group electron-withdrawing effects. Exact exchange terms improve accuracy for nitroaromatic systems .

- Reactivity prediction : Nitro-group reduction potentials (E₁/₂ ~ -0.3 V vs. SCE) and nucleophilic aromatic substitution (SNAr) sites are mapped via Fukui indices .

Q. How can researchers resolve contradictions in reported reactivity data for nitro-sulfonamide derivatives?

- Approach :

- Controlled variable testing : Compare nitro-group reduction (e.g., H₂/Pd-C vs. Zn/HCl) under standardized conditions. For example, catalytic hydrogenation yields primary amines, while acidic conditions may form hydroxylamines .

- Kinetic studies : Monitor reaction intermediates via stopped-flow UV-Vis (λmax ~400 nm for nitro intermediates) to identify rate-limiting steps .

Q. What structural analogs of this compound exhibit distinct bioactivity, and how do substituents influence activity?

- Comparative analysis :

| Analog Structure | Key Substituent | Observed Bioactivity |

|---|---|---|

| N-(4-chloro-3-CF₃-phenyl) variant | Cl, CF₃ | Enhanced enzyme inhibition (IC₅₀: 2 μM) |

| N-(3-methoxyphenyl) derivative | OCH₃ (meta) | Improved solubility, reduced cytotoxicity |

| N-(4-amino-3,5-dichlorophenyl) | NH₂, Cl | Antimicrobial (MIC: 8 µg/mL vs. S. aureus) |

Q. What mechanistic insights explain the regioselectivity of nitro-group reactions in this compound?

- Experimental design :

- Isotopic labeling : Use ¹⁵NO₂ to track nitro-group reduction pathways via ¹H-¹⁵N HMBC NMR .

- Steric/electronic analysis : XRD data show steric hindrance from the mesityl group directs electrophilic attack to the para-nitro position .

Q. How do crystallographic data validate the conformational stability of this compound?

- Validation workflow :

- SHELXL refinement : R-factor <0.05 and wR₂ <0.12 ensure precision. Key metrics:

- Torsion angles: C–S–N–C ~175° (near-planar sulfonamide) .

- Hydrogen bonding: N–H···O=S (2.8–3.0 Å) stabilizes crystal packing .

- ADP analysis : Anisotropic displacement parameters (Ueq <0.05 Ų) confirm minimal thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.